molecular formula C12H16BrN B1450464 4-(3-Bromophenyl)-3,3-dimethylpyrrolidine CAS No. 1893916-51-2

4-(3-Bromophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1450464
CAS No.: 1893916-51-2
M. Wt: 254.17 g/mol
InChI Key: FAMJESQAWIGWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Some studies focus on the synthesis of complex molecules involving bromophenyl derivatives and their structural characterization. For instance, research on the synthesis and crystal structure of compounds like 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione showcases the intricate processes involved in creating such molecules and understanding their structural properties through techniques like X-ray crystallography (Wangchun Xiang, 2009).

Molecular Interactions and Properties

  • Detailed studies on molecular interactions, such as hydrogen bonding patterns and π-π interactions in compounds containing bromophenyl groups, contribute to a deeper understanding of their chemical and physical properties. This information is crucial for applications in materials science and pharmaceutical development. For example, the examination of hydrogen-bonding patterns in enaminones including bromophenyl derivatives reveals the impact of such interactions on the stability and behavior of these molecules (James L. Balderson et al., 2007).

Antimicrobial Activity

  • Research into the antimicrobial properties of bromophenyl-containing compounds, such as the synthesis and evaluation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, can lead to the development of new therapeutic agents (M. Gad-Elkareem et al., 2011).

Photolysis and Radical Generation

  • Studies on the direct photolysis of bromophenol compounds in aqueous solutions, identifying the generation of free radicals, are significant for understanding environmental degradation processes and the potential implications for water treatment technologies (E. Lipczynska-Kochany & J. Kochany, 1993).

Biochemical Analysis

Biochemical Properties

4-(3-Bromophenyl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE results in the inhibition of the enzyme’s activity, which can lead to alterations in nerve impulse transmission. Additionally, this compound has been observed to affect the levels of malondialdehyde (MDA), a biomarker for oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the activity of acetylcholinesterase in the brain, leading to changes in behavioral parameters and swimming potential in fish models . Furthermore, this compound has been linked to oxidative stress, which can negatively impact cellular components such as DNA, proteins, and lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s interaction with acetylcholinesterase results in enzyme inhibition, which affects the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, thereby altering neurotransmission. Additionally, this compound has been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can further impact cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors such as temperature, pH, and exposure to light. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress, which may result in long-term cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and neurotoxicity in fish models . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biochemical effects. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(3-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMJESQAWIGWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.